2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
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Overview
Description
2-(Pyridin-3-yl)spiro[33]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl It is a spirocyclic compound, meaning it contains a unique spiro[33]heptane framework where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)spiro[3One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic framework may confer unique binding properties, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic framework but differ in the attached functional groups.
Pyridine derivatives: Compounds with a pyridine ring but lacking the spirocyclic structure.
Uniqueness
2-(Pyridin-3-yl)spiro[33]heptane-2-carboxylic acid hydrochloride is unique due to the combination of the spirocyclic framework and the pyridine ring
Properties
IUPAC Name |
2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJSOJWZOIVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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